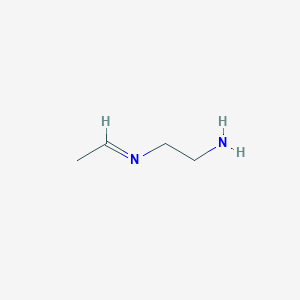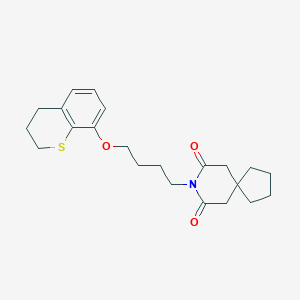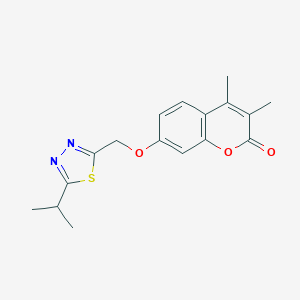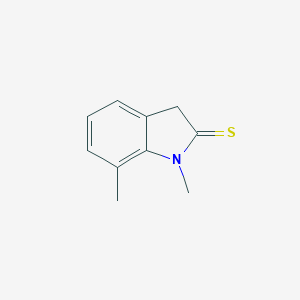
1,7-Dimethylindoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethylindoline-2-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms.
Mécanisme D'action
The mechanism of action of 1,7-Dimethylindoline-2-thione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1,7-Dimethylindoline-2-thione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,7-Dimethylindoline-2-thione in lab experiments is its unique chemical structure and properties. It is a versatile compound that can be used in a wide range of experiments and studies. However, one of the main limitations of using 1,7-Dimethylindoline-2-thione is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Orientations Futures
There are many future directions for the study of 1,7-Dimethylindoline-2-thione. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in various scientific applications.
Conclusion:
1,7-Dimethylindoline-2-thione is a versatile and important compound in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms. While there are some limitations to its use, the potential benefits of using this compound in lab experiments and scientific research are significant. As further research is conducted, it is likely that new applications and uses for 1,7-Dimethylindoline-2-thione will be discovered.
Méthodes De Synthèse
1,7-Dimethylindoline-2-thione can be synthesized using a variety of methods. One commonly used method is the reaction of 1,7-dimethylindole with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,7-Dimethylindoline-2-thione as the main product. Other methods include the reaction of 1,7-dimethylindole with thiourea and the reaction of 1,7-dimethylindole with phosphorus pentasulfide.
Applications De Recherche Scientifique
1,7-Dimethylindoline-2-thione has a wide range of scientific research applications. It is commonly used in the study of various biological processes and mechanisms, including enzyme inhibition, protein binding, and DNA damage. It is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
156136-68-4 |
|---|---|
Nom du produit |
1,7-Dimethylindoline-2-thione |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1,7-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3 |
Clé InChI |
XLMJIVRCRGDYHT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC(=S)N2C |
SMILES canonique |
CC1=C2C(=CC=C1)CC(=S)N2C |
Synonymes |
2H-Indole-2-thione, 1,3-dihydro-1,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



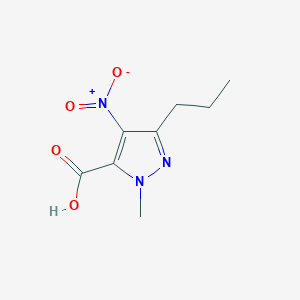

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)




